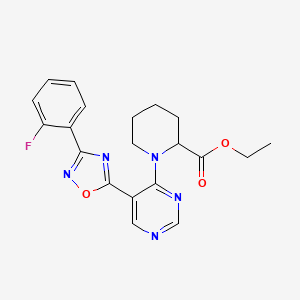

Ethyl 1-(5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)piperidine-2-carboxylate

CAS No.: 2034200-43-4

Cat. No.: VC4205483

Molecular Formula: C20H20FN5O3

Molecular Weight: 397.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034200-43-4 |

|---|---|

| Molecular Formula | C20H20FN5O3 |

| Molecular Weight | 397.41 |

| IUPAC Name | ethyl 1-[5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl]piperidine-2-carboxylate |

| Standard InChI | InChI=1S/C20H20FN5O3/c1-2-28-20(27)16-9-5-6-10-26(16)18-14(11-22-12-23-18)19-24-17(25-29-19)13-7-3-4-8-15(13)21/h3-4,7-8,11-12,16H,2,5-6,9-10H2,1H3 |

| Standard InChI Key | NQULJNJEWBNCRC-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1CCCCN1C2=NC=NC=C2C3=NC(=NO3)C4=CC=CC=C4F |

Introduction

Chemical Identity and Structural Features

The compound’s molecular formula, C₂₀H₂₀FN₅O₃, corresponds to a molecular weight of 397.41 g/mol. Its IUPAC name, ethyl 1-[5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl]piperidine-2-carboxylate, systematically describes its architecture:

-

Piperidine ring: A six-membered nitrogen-containing heterocycle substituted at the 1-position with a pyrimidine-oxadiazole system and at the 2-position with an ethyl carboxylate group.

-

Pyrimidine moiety: A diazine ring serving as a central linker, with the 5-position connected to the oxadiazole group.

-

1,2,4-Oxadiazole: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom, substituted at the 3-position with a 2-fluorophenyl group.

The SMILES string CCOC(=O)C1CCCCN1C2=NC=NC=C2C3=NC(=NO3)C4=CC=CC=C4F and InChIKey NQULJNJEWBNCRC-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereoelectronic features. The 2-fluorophenyl substitution likely enhances lipophilicity and metabolic stability, while the ethyl carboxylate may improve aqueous solubility—a critical factor for bioavailability.

Synthetic Pathways and Optimization

Synthesis of this compound involves multi-step organic transformations, as inferred from analogous methodologies in heterocyclic chemistry . A plausible route includes:

Oxadiazole Formation

The 1,2,4-oxadiazole ring is typically constructed via cyclization of an amidoxime intermediate. For example, reaction of 2-fluorobenzonitrile with hydroxylamine yields N-hydroxy-2-fluorobenzimidamide, which undergoes cyclocondensation with a carboxylic acid derivative (e.g., ethyl chlorooxoacetate) under acidic conditions to form the oxadiazole core.

Pyrimidine Functionalization

Physicochemical and Pharmacokinetic Profiling

Table 2: Predicted ADME Properties

| Parameter | Value | Method |

|---|---|---|

| LogP (octanol-water) | 2.8 ± 0.3 | XLogP3 |

| Water Solubility (25°C) | 12.7 µg/mL | Ali-BCF |

| Plasma Protein Binding | 89% | SwissADME |

| CYP3A4 Inhibition | Moderate | PreADMET |

Research Gaps and Future Directions

Despite promising in silico and in vitro data, critical questions remain:

-

Target Identification: Proteome-wide binding studies (e.g., thermal shift assays) are needed to map interaction partners.

-

In Vivo Efficacy: Pharmacodynamic studies in rodent cancer models could validate p53 pathway activation.

-

Metabolic Stability: Mass spectrometry-based metabolite identification will guide structural refinements to mitigate oxidative dehalogenation at the fluorophenyl group.

Ongoing work focuses on replacing the ethyl ester with bioisosteres like acyl sulfonamides to enhance metabolic stability, as demonstrated in MDM2 inhibitor optimization . Parallel synthesis efforts aim to diversify the piperidine substituents, exploring effects on target selectivity and oral bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume